molecular formula C10H10FNO B13502475 3-(4-Fluoro-2-methoxyphenyl)propanenitrile

3-(4-Fluoro-2-methoxyphenyl)propanenitrile

Cat. No.: B13502475
M. Wt: 179.19 g/mol
InChI Key: CSMKHLHVQJTFJU-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-methoxyphenyl)propanenitrile is an organic compound with the molecular formula C10H10FNO It is a derivative of propanenitrile, where the phenyl ring is substituted with a fluoro group at the 4-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-2-methoxyphenyl)propanenitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like toluene or ethanol under an inert atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-methoxyphenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: 3-(4-Fluoro-2-methoxyphenyl)propanal

    Reduction: 3-(4-Fluoro-2-methoxyphenyl)propanamine

    Substitution: 3-(4-Amino-2-methoxyphenyl)propanenitrile

Scientific Research Applications

3-(4-Fluoro-2-methoxyphenyl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-methoxyphenyl)propanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity, while the nitrile group can participate in hydrogen bonding or other interactions with the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluoro-4-methoxyphenyl)propanenitrile
  • 3-(4-Methoxyphenyl)propanenitrile
  • 3-(4-Fluorophenyl)propanenitrile

Uniqueness

3-(4-Fluoro-2-methoxyphenyl)propanenitrile is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring. This arrangement can significantly affect the compound’s chemical reactivity and biological activity compared to its analogs. For instance, the presence of the methoxy group at the 2-position can enhance electron density on the phenyl ring, influencing its interactions with other molecules.

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

3-(4-fluoro-2-methoxyphenyl)propanenitrile

InChI

InChI=1S/C10H10FNO/c1-13-10-7-9(11)5-4-8(10)3-2-6-12/h4-5,7H,2-3H2,1H3

InChI Key

CSMKHLHVQJTFJU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)CCC#N

Origin of Product

United States

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